molecular formula C15H17NNaO4 B1682399 Tolmetin sodium dihydrate CAS No. 64490-92-2

Tolmetin sodium dihydrate

Cat. No.: B1682399
CAS No.: 64490-92-2
M. Wt: 298.29 g/mol
InChI Key: PGMIDEIKDYVQRS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Tolmetin Sodium Dihydrate interacts with enzymes such as prostaglandin synthetase, which it inhibits in vitro . This inhibition leads to a reduction in the plasma level of prostaglandin E . It can also inhibit aldo-keto reductases, a family of enzymes that catalyze the NADPH-dependent reduction of carbonyl groups in a number of important steroid, metabolic, and prostanoid molecules .

Cellular Effects

This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activity . It prevents the development of experimentally induced polyarthritis and decreases established inflammation . It can cause serious gastrointestinal adverse events including bleeding, ulceration, and perforation of the stomach or intestines .

Molecular Mechanism

It is known that it inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E . This reduction in prostaglandin synthesis may be responsible for its anti-inflammatory action .

Temporal Effects in Laboratory Settings

This compound is rapidly and almost completely absorbed with peak plasma levels being reached within 30-60 minutes after an oral therapeutic dose

Dosage Effects in Animal Models

In animal models, this compound has shown to possess anti-inflammatory, analgesic, and antipyretic activity

Metabolic Pathways

This compound is involved in the metabolism of arachidonic acid, where it inhibits the enzyme prostaglandin synthetase, leading to a reduction in the synthesis of prostaglandins .

Transport and Distribution

Given its rapid absorption and its interaction with enzymes such as prostaglandin synthetase, it is likely that it is widely distributed within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tolmetin sodium dihydrate is synthesized through a series of chemical reactions starting from 1-methyl-5-(4-methylbenzoyl)pyrrole-2-acetic acid. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps as mentioned above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Tolmetin sodium dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific inhibition of prostaglandin synthesis without significant stimulation of the adrenal or pituitary glands. This makes it a valuable option for patients who may experience adverse effects from other NSAIDs .

Properties

CAS No.

64490-92-2

Molecular Formula

C15H17NNaO4

Molecular Weight

298.29 g/mol

IUPAC Name

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate

InChI

InChI=1S/C15H15NO3.Na.H2O/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;;/h3-8H,9H2,1-2H3,(H,17,18);;1H2

InChI Key

PGMIDEIKDYVQRS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+]

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].O.O.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O.O.[Na]

Appearance

White to light yellow crystalline powder.

64490-92-2

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

26171-23-3 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tolmetin, McN-2559, Tolectin sdoium;  McN-2559-21-98;  McN 2559 21 98;  McN25592198, McN 2559, McN2559

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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